REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:8]([Br:9])=[C:7]([N+:10]([O-:12])=[O:11])[C:6]([Br:13])=[N:5]1)[CH2:2][CH3:3].[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCO>[CH2:14]([NH:21][C:8]1[N:4]([CH2:1][CH2:2][CH3:3])[N:5]=[C:6]([Br:13])[C:7]=1[N+:10]([O-:12])=[O:11])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Br:9][C:8]1[C:7]([N+:10]([O-:12])=[O:11])=[C:6]([Br:13])[NH:5][N:4]=1
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Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1N=C(C(=C1Br)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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was refluxed for 15 hours
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Duration
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15 h
|
Type
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CONCENTRATION
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Details
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The reaction medium was concentrated to the maximum under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the insoluble part was separated out by filtration
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The black oil obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (eluent: EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC=1N(N=C(C1[N+](=O)[O-])Br)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NNC(=C1[N+](=O)[O-])Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |